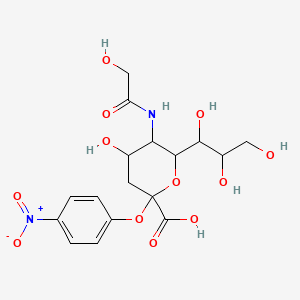

2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid

CAS No.:

Cat. No.: VC16543742

Molecular Formula: C17H22N2O12

Molecular Weight: 446.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H22N2O12 |

|---|---|

| Molecular Weight | 446.4 g/mol |

| IUPAC Name | 4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |

| Standard InChI | InChI=1S/C17H22N2O12/c20-6-11(23)14(25)15-13(18-12(24)7-21)10(22)5-17(31-15,16(26)27)30-9-3-1-8(2-4-9)19(28)29/h1-4,10-11,13-15,20-23,25H,5-7H2,(H,18,24)(H,26,27) |

| Standard InChI Key | XZIZFIVNPXSZFF-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C(C(OC1(C(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-])C(C(CO)O)O)NC(=O)CO)O |

Introduction

Structural and Chemical Properties

Molecular Characteristics

Neu5Gc-α-pNP (C₁₇H₂₂N₂O₁₂, MW 446.4 g/mol) consists of N-glycolylneuraminic acid (Neu5Gc) linked via an α2-3 glycosidic bond to a p-nitrophenyl (pNP) group. The pNP moiety acts as a chromophore, releasing yellow p-nitrophenol upon enzymatic cleavage, which is quantifiable at 405 nm . Key features include:

-

Hydrophobic interactions: The pNP group stabilizes substrate binding in enzyme active sites .

-

Glycolyl modification: The N-glycolyl group distinguishes it from N-acetylneuraminic acid (Neu5Ac), influencing enzyme kinetics and specificity .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₂N₂O₁₂ | |

| Molecular Weight | 446.4 g/mol | |

| Solubility | 25 mg/mL in methanol | |

| Stability | -20°C storage; moisture-sensitive | |

| Spectral Absorbance | λₘₐₓ = 405 nm (p-nitrophenol) |

Synthesis and Modification

Chemical Synthesis

Neu5Gc-α-pNP is synthesized via regioselective acylation of Neu5Gc derivatives. A common protocol involves:

-

Protection of hydroxyl groups: Trimethylsilyl (TMS) ethers shield reactive sites on Neu5Gc .

-

Coupling with p-nitrophenol: Using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent under anhydrous conditions .

-

Deprotection: Sequential removal of TMS groups using methanolic HCl .

Yield: 98% under optimized conditions (0.5 h reaction with NaOH) .

Enzymatic Transglycosylation

Alternative approaches employ bacterial sialyltransferases (e.g., Pasteurella multocida) for stereospecific α2-3 linkage formation . This method avoids harsh conditions but requires purified enzymes and nucleotide-activated sialic acid donors .

Biological Applications

Sialidase Activity Assays

Neu5Gc-α-pNP is a benchmark substrate for characterizing neuraminidases:

-

Hydrolytic activity: Quantified by p-nitrophenol release (ε₄₀₅ = 18,300 M⁻¹cm⁻¹) .

-

Linkage specificity: Pneumococcal NanA cleaves α2-3, α2-6, and α2-8 linkages, while NanB and NanC are α2-3-specific .

Table 2: Enzyme Kinetics of Bacterial Neuraminidases

Trans-Sialylation Studies

The compound serves as a sialyl donor in trans-sialylation reactions catalyzed by Trypanosoma cruzi trans-sialidase (TcTS). This activity is critical for parasite survival, enabling sialylation of surface glycans without nucleotide sugar donors .

Research Advancements

Pathogen-Host Interactions

-

Bacterial adaptation: Streptococcus pneumoniae NanA desialylates host mucins using Neu5Gc-α-pNP, exposing underlying galactose for adhesion .

-

Immune evasion: Clostridium perfringens NanI cleaves sialylated IgA1, reducing antibody-mediated neutralization .

Substrate Specificity Insights

-

Linkage preferences: NanA hydrolyzes Neu5Gc-α2-3-LacNAc 2.5× faster than Neu5Gc-α2-3-Lac due to GlcNAc interactions in the active site .

-

Steric effects: Fucosylation (e.g., sialyl Lewis X) inhibits NanB by 80% but has minimal impact on NanA .

Stability and Reactivity

Environmental Factors

-

pH dependence: Maximal activity at pH 5.5–6.5 (lysosomal conditions) .

-

Thermal stability: t₁/₂ = 8 h at 37°C in aqueous buffer; degradation accelerates above 50°C.

Comparative Reactivity

Neu5Gc-α-pNP is hydrolyzed 30% slower than Neu5Ac-α-pNP by human NEU3, reflecting evolutionary adaptation to Neu5Ac prevalence in humans .

Challenges and Future Directions

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume